molecular formula C15H15BrN6O2S B2770406 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide CAS No. 2319831-21-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide

Cat. No. B2770406
CAS RN: 2319831-21-3
M. Wt: 423.29
InChI Key: UQXUTIQPCHEZGJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a benzenesulfonamide moiety . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, the presence of charged groups, and the flexibility of its structure .

Scientific Research Applications

Anticancer Activity

The triazole moiety has been extensively studied for its anticancer properties. Compounds containing triazole rings often exhibit potent cytotoxic effects against cancer cells. Researchers have synthesized derivatives of this compound and evaluated their efficacy in inhibiting tumor growth. The unique structure of the triazole allows it to interact with enzymes and receptors, making it a valuable scaffold for developing novel anticancer drugs .

Antimicrobial Applications

Triazole-based compounds have demonstrated antimicrobial activity against bacteria, fungi, and viruses. The compound’s sulfonamide group enhances its water solubility and contributes to its antibacterial effects. Researchers have investigated its potential as an antimicrobial agent, particularly against drug-resistant strains. The triazole-sulfonamide combination could be a valuable addition to the arsenal of antimicrobial drugs .

Antiviral Properties

Given the urgent need for effective antiviral agents, the triazole scaffold has attracted attention. Researchers have explored its potential against viruses such as HIV, hepatitis, and influenza. The compound’s ability to inhibit viral replication makes it a promising candidate for further development .

Anti-Inflammatory and Analgesic Effects

The triazole-containing compound may also exhibit anti-inflammatory and analgesic properties. Its interactions with receptors involved in pain modulation and inflammation pathways could lead to the development of new pain-relieving drugs .

Agrochemical Applications

Triazole derivatives have found applications in agrochemistry. Their bioactivity against pests and plant pathogens makes them valuable candidates for crop protection. Researchers continue to explore their potential as environmentally friendly alternatives to conventional pesticides .

Material Chemistry

The compound’s unique structure may contribute to material science applications. Triazole-containing polymers and materials have been investigated for their mechanical properties, stability, and other characteristics. These materials could find use in coatings, sensors, and other technological applications .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties, including its reactivity and biological activity. Without specific studies on this compound, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

2-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2S/c1-20(25(23,24)13-5-3-2-4-12(13)16)11-8-21(9-11)15-7-6-14-18-17-10-22(14)19-15/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXUTIQPCHEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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